molecular formula C11H12O B3333987 1-Phenyl-1-pentyn-3-ol CAS No. 27975-78-6

1-Phenyl-1-pentyn-3-ol

Cat. No. B3333987
CAS RN: 27975-78-6
M. Wt: 160.21 g/mol
InChI Key: QWCMSASONHVIHV-UHFFFAOYSA-N
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Description

1-Phenyl-1-pentyn-3-ol is an organic compound with the empirical formula C11H12O . It is a solid substance with a refractive index of 1.559 and a density of 1.336 g/mL at 25 °C . The compound is used as a reactant in the heterogeneously catalyzed etherification of glycerol and in the Fritsch-Wiechell rearrangement of 1-chlorovinyl sulfoxides .


Chemical Reactions Analysis

1-Phenyl-1-pentyn-3-ol is used as a reactant in the heterogeneously catalyzed etherification of glycerol and in the Fritsch-Wiechell rearrangement of 1-chlorovinyl sulfoxides .


Physical And Chemical Properties Analysis

1-Phenyl-1-pentyn-3-ol has a boiling point of 266.9±23.0 °C at 760 mmHg and a flash point of 120.5±15.6 °C . It has a density of 1.0±0.1 g/cm3 and a molar volume of 153.8±5.0 cm3 . The compound has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Heterogeneously Catalyzed Etherification of Glycerol

1-Phenyl-1-pentyn-3-ol is used as a reactant in the heterogeneously catalyzed etherification of glycerol . In this process, glycerol is converted into ethers, which are valuable compounds in the chemical industry. They can be used as solvents, fuel additives, and intermediates in the synthesis of other chemicals .

Fritsch-Wiechell Rearrangement of 1-Chlorovinyl Sulfoxides

This compound also plays a role in the Fritsch-Wiechell rearrangement of 1-chlorovinyl sulfoxides . The Fritsch-Wiechell rearrangement is a chemical reaction that involves the transformation of a sulfoxide into an aldehyde or ketone. This reaction is useful in organic synthesis, allowing for the creation of a variety of complex molecules .

Safety and Hazards

1-Phenyl-1-pentyn-3-ol is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes serious eye irritation . The compound has a storage class code of 11, which corresponds to combustible solids . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

properties

IUPAC Name

1-phenylpent-1-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7,11-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCMSASONHVIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#CC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1-pentyn-3-ol

CAS RN

27975-78-6
Record name 1-Phenyl-1-pentyn-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a degassed solution of iodobenzene (0.110 mL, 0.980 mmol), bis(triphenylphosphine)palladium(II) chloride (41.3 mg, 0.059 mmol), copper(I) iodide (9.34 mg, 0.049 mmol), and diisopropylamine (0.559 mL, 3.92 mmol) in N,N-dimethylformamide (6 mL) was added pent-1-yn-3-ol (124 mg, 1.47 mmol). The reaction mixture was heated to 85° C. for 6 h. The reaction mixture was diluted with ethyl acetate (50 mL), washed with a 10% aqueous solution of lithium chloride (10 mL), washed with a 2M aqueous ammonium hydroxide (10 mL), washed with brine (10 mL), and dried over anhydrous sodium sulfate. Concentration followed by purification by silica gel chromatography with hexanes/ethyl acetate (3/1) afforded 1-Phenylpent-1-yn-3-ol (180 mg). The compound had an HPLC ret. time=2.74 min.−Column. YMC S5 COMBISCREEN® 4.6×50 mm; Gradient time: 4 min; Flow rate=4 ml/min; Solvent A=10% MeOH−90% Water−0.2% H3PO4; Solvent B=90% MeOH−10% water−0.2% H3PO4; Start % B=0; Final % B=100.
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
0.559 mL
Type
reactant
Reaction Step One
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
41.3 mg
Type
catalyst
Reaction Step One
Quantity
9.34 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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